molecular formula C24H22FNOS B5298943 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

Cat. No.: B5298943
M. Wt: 391.5 g/mol
InChI Key: UTOFDDXZSDBZQI-UHFFFAOYSA-N
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Description

1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is a synthetic organic compound It features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a fluoro group, a methyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenyl-2-(phenylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Fluoro and Methyl Groups: Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide or dimethyl sulfate.

    Attachment of the Phenylsulfanyl Group: This can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenyl-2-(phenylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenyl-2-(phenylsulfanyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and phenylsulfanyl groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.

    Phenylsulfanyl Compounds: Compounds like phenylsulfanyl acetic acid, which have applications in organic synthesis.

Uniqueness

1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluoro group can enhance metabolic stability and binding interactions, while the phenylsulfanyl group can provide additional sites for chemical modification.

Properties

IUPAC Name

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenyl-2-phenylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNOS/c1-17-12-13-19-16-20(25)14-15-22(19)26(17)24(27)23(18-8-4-2-5-9-18)28-21-10-6-3-7-11-21/h2-11,14-17,23H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOFDDXZSDBZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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